molecular formula C23H26N2O8 B11448110 3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11448110
M. Wt: 458.5 g/mol
InChI Key: KFFLFDYNZODULP-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a methoxyethyl group, a nitrophenyl group, and multiple methyl groups attached to a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Hexahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinoline core.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Addition of the Nitrophenyl Group: The nitrophenyl group is added via a nitration reaction using nitric acid and sulfuric acid.

    Methylation: Methyl groups are introduced through methylation reactions using methyl iodide and a strong base like sodium hydride.

    Esterification: The final step involves esterification to form the dicarboxylate ester using appropriate carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the nitrophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino-substituted hexahydroquinoline.

    Substitution: Various substituted hexahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit biological activity that can be harnessed for therapeutic purposes.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as drug candidates. They may possess anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the hexahydroquinoline core can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-aminophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • 3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • 3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-bromophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Uniqueness

The uniqueness of 3-(2-Methoxyethyl) 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H26N2O8

Molecular Weight

458.5 g/mol

IUPAC Name

3-O-(2-methoxyethyl) 6-O-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C23H26N2O8/c1-12-10-16-20(21(26)17(12)22(27)32-4)19(14-6-5-7-15(11-14)25(29)30)18(13(2)24-16)23(28)33-9-8-31-3/h5-7,11-12,17,19,24H,8-10H2,1-4H3

InChI Key

KFFLFDYNZODULP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(C(=C(N2)C)C(=O)OCCOC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1C(=O)OC

Origin of Product

United States

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